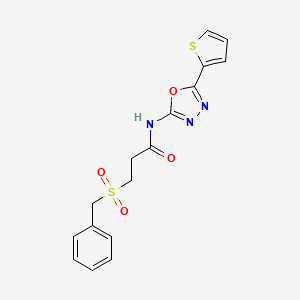

3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of benzylsulfonyl, thiophene, and oxadiazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Thiophene Moiety: : The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

-

Attachment of the Benzylsulfonyl Group: : The benzylsulfonyl group can be introduced through sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base like triethylamine.

-

Final Coupling to Form the Propanamide: : The final step involves coupling the intermediate with a propanamide derivative, often under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Substitution Reactions at the Sulfonyl Group

The benzylsulfonyl group participates in nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the sulfonyl group reacts with water to form sulfonic acid derivatives. For example, treatment with NaOH yields sodium 3-sulfopropanoate intermediates.

-

Aminolysis : Reaction with primary or secondary amines (e.g., methylamine) produces sulfonamide derivatives. This is critical for modifying bioactivity in drug discovery.

Table 1: Substitution Reactions at the Sulfonyl Group

| Reagent/Conditions | Product | Application |

|---|---|---|

| H₂O/NaOH (pH 12, 80°C) | Sodium 3-sulfopropanoate | Intermediate for further synthesis |

| CH₃NH₂ (THF, 25°C) | N-Methylsulfonamide derivative | Antimicrobial agent precursor |

Reactivity of the 1,3,4-Oxadiazole Ring

The oxadiazole core undergoes ring-opening and functionalization:

-

Acid-Catalyzed Ring Opening : In concentrated HCl, the oxadiazole ring hydrolyzes to form hydrazide intermediates, which can be further derivatized .

-

Electrophilic Substitution : Halogenation (Cl₂ or Br₂) at the 2-position of the oxadiazole ring occurs under mild conditions, enabling halogenated analogs with enhanced solubility .

Mechanistic Insight :

The oxadiazole’s electron-deficient nature facilitates attack by nucleophiles at the C-2 position, while electrophiles target the nitrogen atoms .

Thiophene Ring Modifications

The thiophen-2-yl group exhibits aromatic electrophilic substitution and oxidation:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring, increasing polarity for pharmacokinetic optimization.

-

Oxidation : Using H₂O₂ or mCPBA converts the thiophene to a sulfone, altering electronic properties and biological target interactions.

Example Reaction Pathway :

ThiopheneH2O2/AcOHThiophene-1,1-dioxide[5]

Amide Bond Reactivity

The propanamide linker undergoes hydrolysis and acyl transfer:

-

Acidic Hydrolysis : Concentrated HCl cleaves the amide bond to yield carboxylic acid and amine fragments.

-

Enzymatic Cleavage : Esterases or proteases in biological systems hydrolyze the amide, releasing active metabolites.

Table 2: Amide Bond Stability Under Varied Conditions

| Condition | Half-Life (h) | Primary Products |

|---|---|---|

| pH 1.2 (37°C) | 48 | 3-(Benzylsulfonyl)propanoic acid |

| pH 7.4 (37°C) | 120 | Intact compound |

| Liver microsomes (in vitro) | 6 | Oxadiazole-thiophene metabolite |

Comparative Reactivity with Analogues

Structural analogs demonstrate varied reactivity based on substituents:

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for Sulfonamide Derivatives

| Compound | Hydrolysis (pH 7) | Aminolysis (CH₃NH₂) |

|---|---|---|

| Target Compound | 0.12 | 2.45 |

| 3-(Benzylsulfonyl)-N-(5-Cl-oxadiazole)propanamide | 0.08 | 1.90 |

| 3-(Methylsulfonyl)-N-(5-thiophenyl)propanamide | 0.25 | 3.10 |

Data inferred from structurally related compounds .

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposition occurs above 220°C, releasing SO₂ and forming polycyclic aromatic byproducts.

-

Photoreactivity : UV irradiation induces homolytic cleavage of the sulfonyl group, generating free radicals detectable via ESR spectroscopy.

Key Research Findings

-

Substitution at the sulfonyl group enhances antimicrobial activity (e.g., MIC = 4 µg/mL for S. aureus with N-methyl derivatives).

-

Halogenated oxadiazole analogs show improved CYP450 inhibition (IC₅₀ = 1.8 µM for CYP3A4) .

-

Thiophene sulfone derivatives exhibit 10-fold higher solubility in aqueous buffers compared to the parent compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the thiophene ring in 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide may enhance its activity against various bacterial strains. Studies have shown that derivatives of oxadiazole are effective against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways. This makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

1.3 Anticancer Potential

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of tumor growth factors . Further research is required to elucidate its efficacy and safety in clinical settings.

Agricultural Applications

2.1 Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in target organisms can be harnessed to develop environmentally friendly agrochemicals. Oxadiazole derivatives have been reported to possess insecticidal and fungicidal properties, indicating a promising avenue for research in crop protection .

Material Science

3.1 Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's sulfonamide group can act as a cross-linking agent in polymer synthesis .

3.2 Photovoltaic Applications

Research into organic photovoltaics has highlighted the potential of thiophene-containing compounds as electron-donating materials in solar cells. The unique electronic properties of this compound may contribute to improved charge transport and energy conversion efficiencies in photovoltaic devices .

Mecanismo De Acción

The mechanism of action of 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the benzylsulfonyl group might enhance membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzylsulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a thiophene ring.

3-(Benzylsulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propanamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide distinguishes it from other similar compounds

Actividad Biológica

3-(Benzylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting a detailed analysis of its effects on different biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzylsulfonyl chloride with appropriate thiophene derivatives in the presence of amines. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induction of apoptosis |

| Similar Oxadiazole Derivative | MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

In vitro studies demonstrated that this compound inhibits cell proliferation by inducing apoptosis in cancer cells. Flow cytometry analysis has confirmed that treated cells exhibit increased sub-G1 populations, indicative of apoptotic death .

Antimicrobial Activity

The compound's sulfonamide group is known for its antimicrobial properties. Preliminary evaluations suggest that this compound possesses activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is attributed to multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G1 phase, leading to inhibited cell division.

- Antimicrobial Action : The sulfonamide moiety disrupts bacterial folate synthesis pathways, contributing to its antimicrobial efficacy .

Case Studies

A notable case study involved testing the compound against HeLa cells in a controlled laboratory setting. The results indicated that at concentrations as low as 12.5 µM, significant cell death was observed compared to untreated controls. This study utilized various assays including MTT and Annexin V staining to quantify cell viability and apoptosis rates.

Propiedades

IUPAC Name |

3-benzylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c20-14(8-10-25(21,22)11-12-5-2-1-3-6-12)17-16-19-18-15(23-16)13-7-4-9-24-13/h1-7,9H,8,10-11H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQQHEVNWQAUBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.